2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
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Overview
Description
2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is an organic compound characterized by the presence of a phenol group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.
Attachment to Phenol: The triazole ring is then attached to a phenol derivative through a nucleophilic substitution reaction. This often involves the use of a base such as sodium hydroxide to deprotonate the phenol, making it more nucleophilic.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in 2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antifungal and antibacterial properties due to the presence of the triazole ring.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol exerts its effects depends on its application:
Biological Systems: The triazole ring can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt the normal function of the enzyme, leading to antimicrobial effects.
Chemical Reactions: The phenol group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol: Similar structure but with a chlorine substituent, which can alter its reactivity and biological activity.
2-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol: Another triazole derivative with slight structural differences that can impact its chemical properties.
Uniqueness
2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to its specific combination of a phenol group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H10N4O/c14-9-4-2-1-3-8(9)5-12-13-6-10-11-7-13/h1-4,6-7,12,14H,5H2 |
InChI Key |
JHBFAVGNMSUMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN2C=NN=C2)O |
Origin of Product |
United States |
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